

Application Notes and Protocols for (R)-GSK-3685032 in Mouse Models

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Compound of Interest

Compound Name: (R)-GSK-3685032

Cat. No.: B15359747

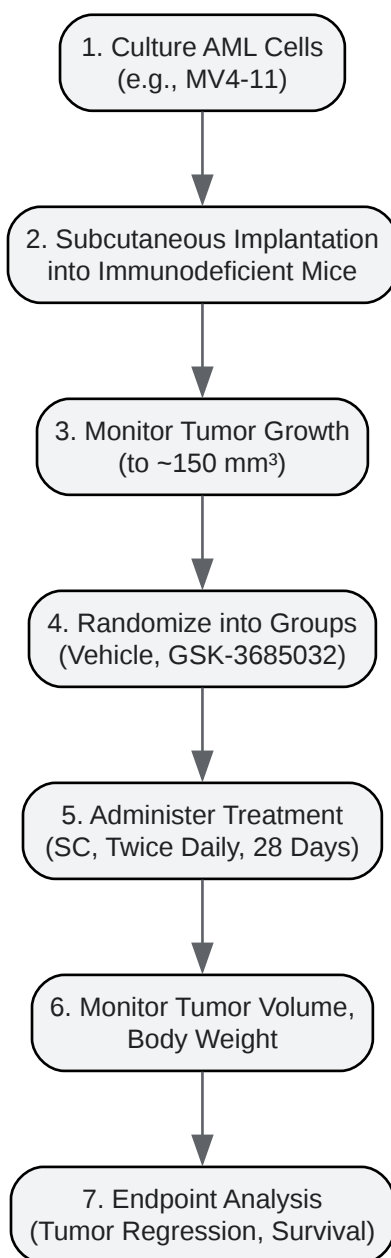
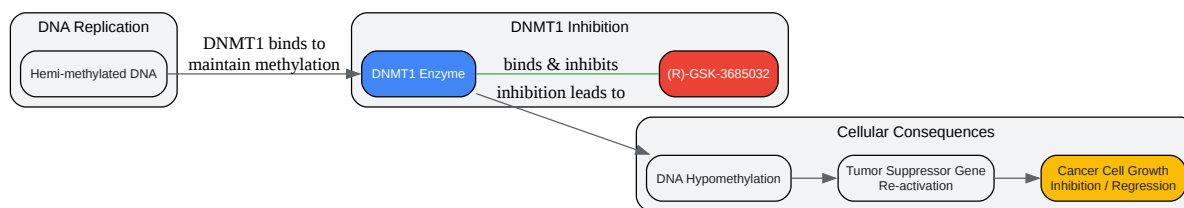
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These application notes provide a comprehensive overview of the use of **(R)-GSK-3685032**, a first-in-class, reversible, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1), in preclinical mouse models. The protocols detailed below are based on established methodologies for evaluating its anti-tumor efficacy, particularly in models of acute myeloid leukemia (AML).

Mechanism of Action

(R)-GSK-3685032 selectively inhibits DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns following DNA replication.^{[1][2]} Unlike nucleoside analogs such as decitabine, GSK-3685032 does not incorporate into DNA and acts as a competitive inhibitor, displacing the DNMT1 active-site loop from hemi-methylated DNA.^{[2][3]} This reversible inhibition leads to passive DNA demethylation during cell division, subsequent transcriptional activation of silenced genes, and ultimately, cancer cell growth inhibition.^{[1][4][5]} Notably, this mechanism avoids the DNA damage and associated toxicities observed with traditional hypomethylating agents.^[2]



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